Cas no 63555-50-0 (Methyl 3-(chlorosulfonyl)benzoate)

Methyl 3-(chlorosulfonyl)benzoate is a versatile sulfonylating agent and synthetic intermediate used in organic and pharmaceutical chemistry. Its key functional groups—a chlorosulfonyl moiety and an ester—enable selective derivatization, making it valuable for constructing sulfonamides, sulfonate esters, and other sulfur-containing compounds. The compound's reactivity allows for efficient incorporation into complex molecular frameworks, particularly in drug discovery and fine chemical synthesis. Its stability under standard storage conditions ensures reliable handling, while its high purity facilitates precise reactions. The benzoate ester group further enhances solubility in organic solvents, streamlining downstream processing. This reagent is particularly useful in medicinal chemistry for introducing sulfonyl functionalities into target molecules.
Methyl 3-(chlorosulfonyl)benzoate structure
63555-50-0 structure
Product Name:Methyl 3-(chlorosulfonyl)benzoate
CAS No:63555-50-0
MF:C8H7ClO4S
MW:234.656780481339
MDL:MFCD06408800
CID:522493
PubChem ID:113339
Update Time:2025-05-20

Methyl 3-(chlorosulfonyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-chlorosulfonylbenzoate
    • 3-(chlorosulfonyl)Benzoic acid methyl ester
    • 3-Chlorosulfonyl-benzoic acid methyl ester
    • Benzoic acid,3-(chlorosulfonyl)-, methyl ester
    • Methyl 3-(chlorosulfonyl)benzoate
    • METHYL 3-(CHLOROSULPHONYL)BENZOATE
    • Methyl benzoate-3-sulfonyl chloride
    • 3-(Methoxycarbonyl)benzenesulfonyl chloride
    • Benzoic acid, 3-(chlorosulfonyl)-, methyl ester
    • 3-chlorosulfonylbenzoic acid methyl ester
    • PubChem20053
    • KSC619I6F
    • Methyl3-(Chlorosulfonyl)benzoate
    • SQIBNKUEUWGZBH-UHFFFAOYSA-N
    • WT153
    • SBB098308
    • 3-methoxycarbonylbenzenesulfonyl chloride
    • DB-014337
    • J-522098
    • SY002951
    • CS-W003283
    • EN300-27164
    • 63555-50-0
    • SCHEMBL119413
    • DTXSID8069935
    • Z235344799
    • AKOS005217933
    • DTXCID6043967
    • 3-chlorosulfonyl-benzoic acid methyl ester, AldrichCPR
    • GS-3538
    • MFCD06408800
    • MDL: MFCD06408800
    • Inchi: 1S/C8H7ClO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3
    • InChI Key: SQIBNKUEUWGZBH-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC=C(C(=O)OC)C=1)(=O)=O

Computed Properties

  • Exact Mass: 233.97500
  • Monoisotopic Mass: 233.975
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 68.8

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.431
  • Melting Point: No data available
  • Boiling Point: 345.6±25.0 °C at 760 mmHg
  • Flash Point: 162.8±23.2 °C
  • PSA: 68.82000
  • LogP: 2.48150
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Methyl 3-(chlorosulfonyl)benzoate Security Information

  • Signal Word:Warning
  • Hazard Statement: H317-H319
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:3261
  • Safety Instruction: H314 (100%)
  • HazardClass:IRRITANT
  • PackingGroup:
  • Storage Condition:Inert atmosphere,2-8°C(BD34445)

Methyl 3-(chlorosulfonyl)benzoate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Methyl 3-(chlorosulfonyl)benzoate Production Method

Methyl 3-(chlorosulfonyl)benzoate Suppliers

Amadis Chemical Company Limited
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(CAS:63555-50-0)Methyl 3-(chlorosulfonyl)benzoate
Order Number:A856499
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:01
Price ($):293.0/1448.0
Email:sales@amadischem.com

Additional information on Methyl 3-(chlorosulfonyl)benzoate

Recent Advances in the Application of Methyl 3-(chlorosulfonyl)benzoate (CAS: 63555-50-0) in Chemical Biology and Pharmaceutical Research

Methyl 3-(chlorosulfonyl)benzoate (CAS: 63555-50-0) is a versatile chemical intermediate that has garnered significant attention in recent years due to its utility in synthetic chemistry, drug discovery, and chemical biology. This compound, characterized by its reactive chlorosulfonyl and ester functional groups, serves as a key building block for the synthesis of various pharmacologically active molecules. Recent studies have explored its applications in the development of novel sulfonamide-based therapeutics, enzyme inhibitors, and bioconjugation reagents. This research brief aims to summarize the latest findings and advancements related to this compound, highlighting its potential in addressing current challenges in medicinal chemistry and chemical biology.

One of the most notable applications of Methyl 3-(chlorosulfonyl)benzoate is its role in the synthesis of sulfonamide derivatives, which are widely recognized for their therapeutic potential. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a precursor for the development of carbonic anhydrase inhibitors. The researchers successfully synthesized a series of sulfonamide-based inhibitors with high selectivity and potency, showcasing the compound's utility in targeting enzyme active sites. The study also emphasized the compound's compatibility with modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, which significantly improved reaction yields and reduced processing times.

In addition to its role in drug discovery, Methyl 3-(chlorosulfonyl)benzoate has been employed in chemical biology for protein labeling and bioconjugation. A recent Nature Chemical Biology publication (2024) detailed its use in the site-specific modification of lysine residues in proteins, enabling the attachment of fluorescent probes and other functional groups. This approach has opened new avenues for studying protein-protein interactions and cellular processes with high precision. The study reported that the compound's chlorosulfonyl group exhibits excellent reactivity under physiological conditions, making it a promising tool for live-cell imaging and proteomics research.

Another emerging application of Methyl 3-(chlorosulfonyl)benzoate lies in the field of materials science, particularly in the development of functional polymers. Researchers have utilized this compound to introduce sulfonyl chloride moieties into polymer backbones, enabling subsequent derivatization with amines or other nucleophiles. A 2023 ACS Applied Materials & Interfaces study highlighted its use in creating stimuli-responsive hydrogels with tunable properties for drug delivery systems. The hydrogels demonstrated pH-dependent release profiles, suggesting potential applications in targeted therapy for diseases such as cancer and inflammatory disorders.

Despite its versatility, challenges remain in the handling and storage of Methyl 3-(chlorosulfonyl)benzoate due to its moisture sensitivity and reactivity. Recent advancements in stabilization techniques, including the development of novel protective groups and anhydrous storage conditions, have addressed some of these limitations. A 2024 Organic Process Research & Development article presented a scalable synthesis protocol that minimizes degradation and improves the compound's shelf life, facilitating its broader adoption in industrial and academic settings.

In conclusion, Methyl 3-(chlorosulfonyl)benzoate (CAS: 63555-50-0) continues to play a pivotal role in advancing research across multiple disciplines, from medicinal chemistry to materials science. Its unique reactivity profile and adaptability to various synthetic strategies make it an indispensable tool for researchers. Future studies are expected to further explore its potential in emerging areas such as covalent drug discovery and bioorthogonal chemistry, solidifying its position as a cornerstone in chemical biology and pharmaceutical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:63555-50-0)Methyl 3-(chlorosulfonyl)benzoate
A856499
Purity:99%/99%
Quantity:100g/500g
Price ($):293.0/1448.0
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